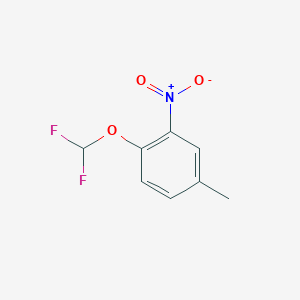

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Description

Properties

IUPAC Name |

1-(difluoromethoxy)-4-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-5-2-3-7(14-8(9)10)6(4-5)11(12)13/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXOHSHRKHVPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

The following technical guide details the properties, synthesis, and applications of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS 1245772-51-3).

Executive Summary

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical precursor for 2-(difluoromethoxy)-5-methylaniline , a scaffold frequently integrated into kinase inhibitors and advanced crop protection agents. The presence of the difluoromethoxy (

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1245772-51-3 |

| IUPAC Name | 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene |

| Synonyms | 4-Methyl-2-nitro-1-(difluoromethoxy)benzene; 2-Nitro-4-methylphenyl difluoromethyl ether |

| Molecular Formula | |

| Molecular Weight | 203.14 g/mol |

| SMILES | |

| Appearance | Pale yellow solid or oil (dependent on purity/temperature) |

| Boiling Point (Pred.) | ~260–270 °C (at 760 mmHg) |

| Density (Pred.) | ~1.35 g/cm³ |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMF); insoluble in water.[1][2][3][4] |

Synthetic Pathways & Methodology

The industrial and laboratory synthesis of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene relies on the difluoromethylation of phenols . The core challenge is the efficient generation of the electrophilic difluorocarbene species (

Primary Synthesis Route: Difluorocarbene Insertion

This protocol utilizes 4-methyl-2-nitrophenol (CAS 119-33-5) as the starting substrate. The reaction proceeds via the attack of the phenoxide anion on the in-situ generated difluorocarbene.

Reagents & Materials:

-

Substrate: 4-Methyl-2-nitrophenol (1.0 equiv).

-

Reagent: Sodium chlorodifluoroacetate (

) or Chlorodifluoromethane (-

Note: Sodium chlorodifluoroacetate is preferred in modern labs to avoid gaseous handling.

-

-

Base: Potassium carbonate (

) or Cesium carbonate ( -

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Temperature: 90–110 °C.

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with 4-methyl-2-nitrophenol (10 mmol) and DMF (30 mL).

-

Deprotonation: Add

(15 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Carbene Generation: Add Sodium chlorodifluoroacetate (20 mmol).

-

Mechanism: Upon heating,

decarboxylates to form the

-

-

Reaction: Heat the mixture to 100 °C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the phenol.

-

Quench: Cool to room temperature and pour into ice-water (100 mL).

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine to remove DMF. -

Purification: Dry over

, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the phenol to the difluoromethoxy ether via the carbene intermediate.

Caption: Synthesis of CAS 1245772-51-3 via difluorocarbene insertion mechanism.

Reactivity & Downstream Applications

The primary utility of CAS 1245772-51-3 lies in its reduction to the corresponding aniline. The nitro group (

Reduction to Aniline

The target downstream product is 2-(Difluoromethoxy)-5-methylaniline (CAS 832739-40-9).

-

Method A (Catalytic Hydrogenation):

(1 atm), Pd/C (10%), Methanol. High yield, clean conversion. -

Method B (Chemical Reduction): Iron powder (

), Ammonium chloride (

Application Logic Flow

This intermediate is a "molecular handle" used to introduce the lipophilic

-

Kinase Inhibitors: The

group mimics a methoxy group but with lower electron donation and higher metabolic stability (blocking O-dealkylation). -

Agrochemicals: Used in pyrazole-carboxamide fungicides where the aniline is coupled with an acid chloride.

Caption: Downstream transformation of CAS 1245772-51-3 into bioactive scaffolds.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood. The difluorocarbene generation step can release trace gases; ensure adequate ventilation.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

-

BOC Sciences. 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene Product Data. Retrieved from

-

Sigma-Aldrich. 4-Methyl-2-nitrophenol (Precursor) Technical Data. Retrieved from

-

Matrix Fine Chemicals. Fluorinated Aromatic Building Blocks. Retrieved from

-

ChemSrc. CAS 1245772-51-3 Entry and Properties. Retrieved from [5]

-

National Oceanic and Atmospheric Administration (NOAA). Chlorodifluoromethane (Reagent) Chemical Reactivity Worksheet. Retrieved from

Sources

physical and chemical properties of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Technical Whitepaper: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Executive Summary 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS: 1245772-51-3) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical ingredients. Characterized by the presence of a difluoromethoxy (–OCHF₂) group, this compound serves as a critical lipophilic building block. The –OCHF₂ moiety acts as a bioisostere for the methoxy group, offering enhanced metabolic stability and altered hydrogen-bonding properties, which are pivotal in optimizing the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity, and handling protocols.

Molecular Identity & Structural Analysis

The compound features a trisubstituted benzene ring. The positioning of the electron-withdrawing nitro group ortho to the difluoromethoxy ether linkage creates a unique electronic environment, deactivating the ring toward further electrophilic substitution while activating the benzylic methyl group for potential oxidation.

| Attribute | Detail |

| IUPAC Name | 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene |

| Common Synonyms | 2-Nitro-4-methylphenyl difluoromethyl ether; 4-Difluoromethoxy-3-nitrotoluene |

| CAS Registry Number | 1245772-51-3 |

| Molecular Formula | C₈H₇F₂NO₃ |

| SMILES | CC1=CC(=C(C=C1)OC(F)F)[O-] |

| Molecular Weight | 203.14 g/mol |

Physicochemical Profile

The introduction of the fluorine atoms significantly lowers the basicity of the ether oxygen compared to a standard methoxy group and increases lipophilicity.

| Property | Value / Description | Source/Note |

| Physical State | Low-melting solid or liquid | Typically liquid at RT or melts <35°C |

| Boiling Point | 233 °C (at 975 hPa) | Literature value [1] |

| Flash Point | 85 °C (Closed Cup) | Combustible Liquid [1] |

| Density | ~1.3–1.4 g/cm³ (Predicted) | Based on difluoromethoxy analogs |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Toluene); Insoluble in water | Lipophilic character |

| Partition Coefficient (LogP) | ~2.3–2.6 (Predicted) | Enhanced lipophilicity vs. methoxy analog |

Synthetic Pathways & Manufacturing

The primary industrial route involves the difluoromethylation of 4-methyl-2-nitrophenol . This reaction typically utilizes chlorodifluoromethane (Freon-22) or non-ozone-depleting alternatives like sodium chlorodifluoroacetate or difluoromethyl triflate, under phase-transfer catalysis (PTC) conditions.

Core Synthesis Protocol: Difluoromethylation

-

Reagent: Chlorodifluoromethane (ClCHF₂) gas or surrogate.

-

Base: Aqueous NaOH or KOH (30–50%).

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.

-

Solvent: Toluene, Dioxane, or Acetonitrile.

Mechanism: The reaction proceeds via the in situ generation of difluorocarbene (:CF₂). The phenoxide ion attacks the carbene (or the electrophilic carbon of the reagent), followed by protonation/elimination steps to form the difluoromethyl ether bond.

Figure 1: Synthesis via difluoromethylation of the phenolic precursor.

Process Note: Control of temperature (typically 50–80°C) is critical to prevent hydrolysis of the carbene before reaction with the phenoxide.

Reactivity & Chemical Stability[7]

This compound acts as a versatile intermediate.[3] The nitro group is the primary handle for derivatization, while the difluoromethoxy group remains stable under most reducing and mild acidic conditions.

A. Nitro Group Reduction

The most common transformation is the reduction of the nitro group to an aniline, yielding 4-methyl-2-amino-1-(difluoromethoxy)benzene . This aniline is a potent nucleophile for coupling reactions in drug discovery.

-

Methods: Catalytic hydrogenation (H₂/Pd-C) or Iron/Acid reduction (Fe/NH₄Cl).

-

Selectivity: The –OCHF₂ group is generally stable to catalytic hydrogenation conditions, unlike some other halogenated motifs.

B. Benzylic Oxidation

The methyl group at position 4 is activated for oxidation.

-

Reagents: KMnO₄ or catalytic oxidation.

-

Product: 3-Nitro-4-(difluoromethoxy)benzoic acid.

Figure 2: Divergent reactivity pathways: Nitro reduction vs. Methyl oxidation.

Applications in Drug & Agrochemical Discovery

Bioisosterism: The –OCHF₂ group is a "lipophilic hydrogen bond donor/acceptor" hybrid.

-

Metabolic Stability: Unlike the methoxy (–OCH₃) group, the C–F bonds in –OCHF₂ block oxidative O-dealkylation by cytochrome P450 enzymes, extending the half-life of the parent drug [2].

-

Lipophilicity: It increases the LogP by approximately 0.6–0.8 units compared to methoxy, improving membrane permeability.

-

Conformational Bias: The difluoromethoxy group often adopts an orthogonal conformation relative to the ring, which can improve binding selectivity in enzyme pockets.

Safety, Handling, & Environmental Impact

Hazard Classification (GHS): Based on safety data for this specific CAS and its close analogs [1]:

-

H227: Combustible liquid.

-

H314: Causes severe skin burns and eye damage (Corrosive).

Handling Protocols:

-

PPE: Neoprene or Nitrile gloves (0.11 mm thickness minimum), full face shield, and chemical-resistant suit.

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry, well-ventilated area.

-

Spill Response: Do not use water jets (risk of spreading). Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

Environmental: Fluorinated aromatics are persistent. Avoid release to drains.[5] Incineration with scrubbers for HF (Hydrogen Fluoride) capture is the required disposal method.

References

-

Sigma-Aldrich. (2024).[5] Safety Data Sheet: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, CAS 1245772-51-3.

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethoxy Group." Journal of Organic Chemistry, 60(6), 1626–1631.

-

Zafrani, Y., et al. (2017). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Bioisostere for the Hydroxyl Group." Journal of Medicinal Chemistry, 60(2), 797-804.

Sources

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene structure and nomenclature

Structural Architecture, Synthetic Protocols, and Physicochemical Utility

Executive Summary

This technical guide profiles 1-(difluoromethoxy)-4-methyl-2-nitrobenzene , a specialized fluorinated intermediate critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). The molecule features a difluoromethoxy (

This document moves beyond basic characterization to provide a robust, self-validating synthetic protocol via difluorocarbene insertion , analyzes the electronic influence of the fluorinated ether, and outlines downstream transformation pathways.

Structural Architecture & Nomenclature

Nomenclature Hierarchy

The IUPAC name is derived based on functional group priority.[1]

-

Principal Group: Benzene ring.[2]

-

Substituents:

-

Difluoromethoxy (

): Alkoxy derivative.[3] -

Nitro (

): Prefix only. -

Methyl (

): Alkyl.

-

-

Numbering Logic: The position 1 is assigned to the substituent that defines the base stem if using "toluene" or "anisole" derivatives. However, in strictly substituted benzene nomenclature:

-

Locant 1: Difluoromethoxy (Alphabetical priority in listing, but often assigned C1 in ethers).

-

Locant 2: Nitro.

-

Locant 4: Methyl.[2]

-

Synonyms:

-

4-(Difluoromethoxy)-3-nitrotoluene (Common industrial catalog name).

-

2-Nitro-4-methyl-difluoromethoxybenzene.

3D Conformational Analysis

The steric bulk of the ortho-nitro group forces the difluoromethoxy group out of planarity with the benzene ring. Unlike a methoxy group, the terminal proton on the

| Parameter | Value / Description | Impact |

| Formula | Molecular Weight: 203.14 g/mol | |

| SMILES | CC1=CC(=C(C=C1)OCH(F)F)[O-] | Machine-readable string |

| InChI Key | (Derivative specific) | Unique Identifier |

| Bond Rotation | Restricted by ortho-nitro sterics |

Physicochemical Profile: The Fluorine Effect[11][12]

The strategic value of this molecule lies in the difluoromethoxy group .[4][5] It is not merely a "capped" alcohol; it is an electronic hybrid.

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (

-

H-Bond Donor: The electronegativity of the two fluorine atoms polarizes the

bond, allowing it to donate a weak hydrogen bond to protein targets (e.g., kinase hinge regions). -

Lipophilicity Modulation: It increases

relative to

Electronic Parameters (Hammett Constants)

- (Inductive): ~0.22 (Electron Withdrawing)

- (Resonance): ~0.07 (Weakly Electron Withdrawing/Neutral)

-

Net Effect: The group deactivates the ring slightly compared to a methoxy group, making the aromatic system less prone to oxidative metabolism (e.g., by Cytochrome P450).

Synthetic Architecture

Retrosynthetic Logic

Direct nitration of 1-(difluoromethoxy)-4-methylbenzene is not recommended due to poor regioselectivity. The

The Superior Route: Installation of the difluoromethyl group onto 4-methyl-2-nitrophenol . This guarantees the regiochemistry is locked before the fluorination step.

Pathway Visualization

Caption: Regioselective synthesis via difluorocarbene insertion into the phenolic O-H bond.

Experimental Protocol: Difluoromethylation

Method: Decarboxylative Carbene Insertion using Sodium Chlorodifluoroacetate.

Rationale: This method avoids the use of gaseous Freon-22 (environmental hazard) and provides a controllable generation of difluorocarbene (

Materials

-

Substrate: 4-Methyl-2-nitrophenol (1.0 equiv).

-

Reagent: Sodium chlorodifluoroacetate (

) (2.5 equiv). -

Base: Potassium Carbonate (

), anhydrous (1.5 equiv). -

Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Note: Solvent must be dry to prevent hydrolysis of the carbene.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methyl-2-nitrophenol (10 mmol) in DMF (20 mL).

-

Activation: Add anhydrous

(15 mmol). Stir at room temperature for 15 minutes to generate the phenolate anion. The color typically shifts to deep yellow/orange. -

Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol) in a single portion.

-

Reaction (Critical Control Point):

-

Heat the mixture to 95–100°C .

-

Mechanism:[6][4][7][8][9][10] At this temperature, the reagent decarboxylates to release

. The phenolate attacks the carbene, followed by protonation (often by trace water or workup) to form the -

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The starting phenol is polar; the product is significantly less polar.

-

-

Workup:

-

Cool to room temperature.[8]

-

Pour into ice-water (100 mL) to quench residual carbene sources.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

) and brine (

-

-

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Self-Validation Check:

-

NMR Diagnostic: Look for the characteristic triplet of the

Downstream Utility & Applications

The primary utility of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene is as a precursor to the corresponding aniline , which is a scaffold for kinase inhibitors.

Reduction Protocol (Nitro to Aniline)

To access 4-methyl-2-amino-1-(difluoromethoxy)benzene :

-

Method: Iron/Ammonium Chloride reduction (Bechamp) or Hydrogenation (

, Pd/C). -

Note: Avoid strong Lewis acids that might cleave the ether, although the

group is generally robust.

Application Workflow

Caption: Transformation of the nitro-intermediate into bioactive scaffolds.

References

-

Zafrani, Y., et al. (2019). "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry. Link (Demonstrates the sodium chlorodifluoroacetate protocol).

-

Erickson, J. A., et al. (2010). "Physicochemical Properties of the Difluoromethoxy Group." Journal of Medicinal Chemistry. Link (Establishes the lipophilic H-bond donor concept).

-

Hu, J., et al. (2011). "Reagents for Difluoromethylation."[6][5][11][9][10][12][13] Chemical Reviews. Link (Comprehensive review of difluoromethylation strategies).

-

BenchChem Technical Report. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link (Contextualizes the bioisosteric utility).

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers with Difluoromethyl Triflate." Angewandte Chemie International Edition. Link (Alternative synthesis method).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chemrxiv.org [chemrxiv.org]

The Lipophilic Hydrogen Bond Donor: A Technical Guide to the Difluoromethoxy Group in Medicinal Chemistry

Executive Summary

The difluoromethoxy group (

This guide analyzes the

Physicochemical Profile: The "Fluorine Effect"[1]

The utility of the difluoromethoxy group stems from its ability to bridge the gap between the polar hydroxyl group (

The Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethoxy group (

-

Hydrogen Bond Acidity (

): The Abraham solute hydrogen bond acidity parameter ( -

Lipophilicity (

): Substitution of a methoxy (

Conformational Bias (The Anomeric Effect)

The

Comparative Data Table

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Electronic Effect ( | -0.27 (Donor) | 0.18 (Weak Withdrawer) | 0.35 (Withdrawer) |

| Lipophilicity ( | -0.02 | +0.42 | +1.04 |

| H-Bond Donor | No | Yes (Weak) | No |

| Metabolic Liability | High ( | Low (Blocked site) | Very Low |

| Conformation | Planar (mostly) | Orthogonal/Twisted | Orthogonal/Twisted |

Visualization: Physicochemical & Synthetic Logic

The following diagram illustrates the strategic balance the

Figure 1: Strategic rationale for deploying the difluoromethoxy group in lead optimization.

Synthetic Methodologies: From Gas to Solid Reagents

Historically, the synthesis of aryl difluoromethyl ethers relied on chlorodifluoromethane (Freon-22) gas under basic conditions. While effective, Freon-22 is an ozone-depleting substance and requires handling gaseous reagents.[1] Modern medicinal chemistry has shifted toward solid, bench-stable reagents that generate difluorocarbene (

The Difluorocarbene Mechanism

The dominant mechanism involves the generation of singlet difluorocarbene, which acts as an electrophile toward phenolate ions.

-

Generation: Precursor decarboxylates or eliminates to form

. -

Attack: Phenolate (

) attacks -

Protonation: Rapid protonation (usually from solvent or water) yields the final

.

Key Reagents

-

Sodium Chlorodifluoroacetate (

): A cheap, solid salt that decarboxylates at elevated temperatures ( -

Difluoromethyl triflate (

): A liquid reagent for mild conditions, though less stable. -

Chen's Reagent (

): Generates

Experimental Protocol: Scalable -Difluoromethylation

This protocol utilizes Sodium Chlorodifluoroacetate , avoiding ozone-depleting gases. It is a robust, self-validating system suitable for diverse phenolic substrates.

Objective

Synthesis of 4-(difluoromethoxy)benzonitrile from 4-hydroxybenzonitrile.

Reagents & Materials

-

Substrate: 4-Hydroxybenzonitrile (1.0 equiv)

-

Reagent: Sodium chlorodifluoroacetate (2.0 – 2.5 equiv)

-

Base: Potassium carbonate (

) (anhydrous, 1.5 equiv) -

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

-

Water: (Trace amount, acts as proton source)

Step-by-Step Methodology

-

Setup:

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Critical Control: Ensure the system is vented to a fume hood, as

is generated.

-

-

Reaction Assembly:

-

Add 4-hydroxybenzonitrile (10 mmol) and

(15 mmol) to the flask. -

Add DMF (20 mL). Stir at room temperature for 10 minutes to generate the phenolate.

-

Add Sodium chlorodifluoroacetate (25 mmol) in one portion.

-

-

Heating (The Activation Step):

-

Heat the mixture to 100°C .

-

Observation: Evolution of gas bubbles (

) indicates the decarboxylation and generation of -

Maintain temperature for 2–4 hours. Monitor by TLC or LC-MS.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Pour the reaction mixture into water (100 mL) and extract with Ethyl Acetate (

mL). -

Wash combined organics with brine to remove residual DMF.

-

Dry over

and concentrate.

-

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Protocol Validation Checkpoints

-

If yield is low: Check the water content. The reaction requires a proton source (often trace water in DMF is sufficient, but adding 1-2% water can help the protonation step

). -

If starting material remains: The

may have hydrolyzed before reacting. Add more reagent in portions rather than all at once.

Metabolic Fate & Toxicity

Understanding the metabolism of

Oxidative Defluorination Pathway

The primary metabolic risk is CYP450-mediated hydroxylation at the difluoromethyl carbon.

Figure 2: Metabolic degradation pathway of aryl difluoromethyl ethers.

Safety Implications

-

Stability vs. Methoxy: The

bond in -

Toxicity: The release of carbonyl fluoride (

) and subsequently

Case Studies in Drug Development

Pantoprazole (Protonix®)[5]

-

Class: Proton Pump Inhibitor (PPI).

-

Role of

: Located on the benzimidazole ring.[4] -

Impact: The group provides essential lipophilicity for parietal cell uptake while protecting the position from rapid metabolic oxidation, a common failure point in early PPI analogs.

Roflumilast (Daliresp®)

-

Role of

:-

Potency: The group fills a hydrophobic pocket in the PDE4 enzyme, with the ethereal oxygen and the acidic proton participating in a water-mediated hydrogen bond network.

-

Metabolism: It replaces a methoxy group found in earlier generation inhibitors (like Rolipram analogs), significantly reducing clearance rates and improving oral bioavailability.

-

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition. Link

-

Zheng, W., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters. Link

-

Organic Syntheses. (2024). "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

- 1. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medkoo.com [medkoo.com]

- 7. Roflumilast [drugs.ncats.io]

- 8. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]

synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene from 4-methyl-2-nitrophenol

A Technical Guide to the Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a difluoromethoxy (-OCF₂H) group into aromatic systems is a pivotal strategy in medicinal chemistry and materials science for modulating physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bond donating capability.[1][2] This guide provides an in-depth technical overview of a robust and scalable method for the . The described protocol is based on a modified Williamson ether synthesis, utilizing sodium chlorodifluoroacetate as a difluorocarbene precursor. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental protocol, discuss the rationale behind procedural choices, and outline critical safety considerations.

Introduction and Significance

The difluoromethyl group (-CF₂H) is increasingly recognized as a valuable functional group in drug design. It can act as a lipophilic bioisostere for hydroxyl, amino, or thiol groups and can participate in hydrogen bonding, thereby influencing molecular conformations and interactions with biological targets.[1][3] The target molecule, 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, serves as a key building block for more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its synthesis from the readily available 4-methyl-2-nitrophenol is a critical transformation for which a reliable and well-understood protocol is essential.

Reaction Mechanism and Rationale

The synthesis proceeds via an O-difluoromethylation reaction. While structurally similar to the classical Williamson ether synthesis, the mechanism involves the in-situ generation of difluorocarbene (:CF₂) as the key electrophilic species.[4][5]

The process can be broken down into three primary stages:

-

Deprotonation: The acidic phenolic proton of 4-methyl-2-nitrophenol is abstracted by a moderately strong base, such as cesium carbonate or potassium carbonate, to form a nucleophilic phenoxide ion.

-

Difluorocarbene Generation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate a difluoro-chloro-methyl anion, which rapidly eliminates a chloride ion to yield the highly reactive and electrophilic difluorocarbene (:CF₂).[4][6]

-

Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic difluorocarbene. The resulting intermediate is then protonated during the aqueous workup to yield the final product, 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene.[5]

The choice of reagents is critical for the success of this reaction. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is preferred for its ability to dissolve the reactants and facilitate the SN2-like attack. Cesium carbonate is often chosen as the base due to the high nucleophilicity of the resulting cesium phenoxide.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the difluoromethylation of phenols.[4]

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | 3.00 g | 19.6 | 1.0 |

| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 9.58 g | 29.4 | 1.5 |

| Sodium Chlorodifluoroacetate | C₂ClF₂NaO₂ | 152.46 | 8.96 g | 58.8 | 3.0 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 30 mL | - | - |

| Deionized Water | H₂O | 18.02 | 3.5 mL | - | - |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ~300 mL | - | - |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~30 g | - | - |

Equipment

-

100 mL round-bottomed flask

-

Magnetic stir bar

-

Schlenk line or nitrogen inlet

-

Heating mantle with oil bath and temperature controller

-

Condenser

-

Syringes

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Flask Preparation: To a 100 mL single-necked round-bottomed flask equipped with a magnetic stir bar, add 4-methyl-2-nitrophenol (3.00 g, 19.6 mmol) and cesium carbonate (9.58 g, 29.4 mmol).[4]

-

Inert Atmosphere: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[4]

-

Solvent Addition: Add anhydrous DMF (30 mL) and deionized water (3.5 mL) sequentially via syringe. Begin stirring at approximately 500 rpm.[4]

-

Degassing: Degas the resulting suspension by bubbling nitrogen through it for 1 hour.[4]

-

Reagent Addition: After degassing, briefly remove the septum and add sodium chlorodifluoroacetate (8.96 g, 58.8 mmol) in one portion under a positive flow of nitrogen.[4]

-

Reaction: Quickly replace the septum with a condenser (also under a nitrogen atmosphere) and lower the apparatus into a preheated oil bath at 120 °C. Vigorous bubbling should be observed as the reaction commences.[4][6]

-

Monitoring: Allow the reaction to stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by comparing the spot of the reaction mixture to the starting material.

-

Cooling and Quenching: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 40 mL of deionized water.[4]

-

Extraction: Transfer the mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 100 mL).[4]

-

Washing: Combine the organic layers and wash with deionized water (1 x 50 mL) followed by saturated aqueous NaCl (brine) (1 x 50 mL).[4][7]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[4]

-

Purification: The crude product, typically a yellow or brown oil, should be purified by column chromatography on silica gel to yield the pure 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene.

Safety and Handling

It is imperative that this procedure is conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Sodium Chlorodifluoroacetate: This compound is an irritant to the skin, eyes, and respiratory system.[8] Avoid creating dust when handling the solid.[9][10] In case of contact, wash the affected area thoroughly with water.[8][9]

-

N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Handle with care in a fume hood.

-

Cesium Carbonate: While not acutely toxic, it is a basic irritant. Avoid inhalation of dust.

-

Reaction Vapors: The reaction generates carbon dioxide and potentially other gaseous byproducts. Ensure the system is not sealed to avoid pressure buildup. The use of a condenser vented to a bubbler or nitrogen line is sufficient.[4]

Conclusion

The O-difluoromethylation of 4-methyl-2-nitrophenol using sodium chlorodifluoroacetate offers a reliable and effective method for synthesizing 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene. The procedure, while requiring careful attention to inert atmosphere techniques and safety precautions, is straightforward and utilizes commercially available reagents. This guide provides the necessary detail for researchers to successfully implement this important transformation in their synthetic programs, paving the way for the development of novel molecules in the pharmaceutical and materials science sectors.

References

-

Sodium chlorodifluoroacetate Safety Data Sheet. Synquest Labs.

-

Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry (RSC Publishing).

-

Difluoromethylation of Phenols. Organic Syntheses.

-

Organic Syntheses Procedure. Organic Syntheses.

-

Difluorocarbene chemistry, radiosynthesis and divergent reactivity of... ResearchGate.

-

SAFETY DATA SHEET - Sodium chlorodifluoroacetate. Fisher Scientific.

-

SAFETY DATA SHEET - Ethyl chlorodifluoroacetate. Thermo Fisher Scientific.

-

The Williamson Ether Synthesis. University of Massachusetts Boston.

-

An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications. Benchchem.

-

Williamson Ether Synthesis. University of Richmond.

-

Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. Nature Chemistry.

-

Williamson ether synthesis. Wikipedia.

-

Safety Data Sheet: Chlorodifluoroacetic acid sodium salt. Chemos GmbH&Co.KG.

-

Material Safety Data Sheet. Vendor.

-

The Williamson Ether Synthesis. Master Organic Chemistry.

-

Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry (ACS Publications).

-

Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.

-

Synthesis of 1,2-Bis-(Difluoromethoxy)-4-nitro-benzene. PrepChem.com.

-

Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.

-

Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. ScienceDirect.

-

1-difluoromethoxy-4-nitrobenzene. Stenutz.

-

Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).

-

Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications.

-

Nitration of phenol to 2-nitrophenol and 4-nitrophenol. University of Oldenburg.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chemos.de [chemos.de]

electrophilic aromatic substitution on difluoromethoxy benzene derivatives

Topic: Electrophilic Aromatic Substitution on Difluoromethoxy Benzene Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Goldilocks" Bioisostere

In modern drug discovery, the difluoromethoxy group (

For the synthetic chemist, functionalizing the difluoromethoxybenzene core via Electrophilic Aromatic Substitution (EAS) presents a unique challenge.[1] The moiety acts as a deactivated ortho/para director , behaving similarly to a halogen substituent. The oxygen atom directs orientation via resonance (

This guide provides a validated technical framework for performing regioselective EAS on these scaffolds, focusing on nitration and bromination—the two primary gateways for downstream diversification.

Electronic Landscape & Mechanistic Grounding

To design effective protocols, one must quantify the electronic perturbation caused by the

Comparative Hammett Parameters

The following table illustrates why

| Substituent | Electronic Character | EAS Orientation | Metabolic Stability | ||

| -0.27 | 0.12 | Strongly Activating | Ortho/Para | Low (O-dealkylation) | |

| 0.18 | 0.31 | Weakly Deactivating | Ortho/Para | High | |

| 0.35 | 0.38 | Deactivating | Ortho/Para | Very High | |

| 0.06 | 0.34 | Deactivating | Ortho/Para | High |

Data synthesized from Hansch et al. and standard physical organic chemistry sources.

Mechanism of Stabilization

The reaction proceeds via the formation of a sigma complex (Wheland intermediate).[2] The success of EAS on these substrates relies on the oxygen atom's ability to stabilize the carbocation intermediate through resonance, despite the electron-withdrawing drag of the fluorine atoms.[1]

Figure 1: Mechanistic pathway highlighting the electronic conflict between Resonance (+M) and Induction (-I) during the formation of the Sigma Complex.

Validated Experimental Protocols

The following protocols are designed to maximize regioselectivity (favoring para) while preventing the hydrolysis of the sensitive difluoromethyl ether bond, which can occur under harsh acidic conditions at high temperatures.

Protocol A: Regioselective Nitration

Objective: Synthesis of 1-(difluoromethoxy)-4-nitrobenzene.

Challenge: Controlling the exotherm to prevent dinitration and preserving the

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, charge Sulfuric Acid (

, conc., 5.0 equiv) . Cool to 0°C using an ice/salt bath. -

Substrate Addition: Add (Difluoromethoxy)benzene (1.0 equiv) dropwise. Ensure the internal temperature remains

. The substrate may form a suspension initially. -

Nitrating Agent: In a separate vessel, prepare a mixture of Nitric Acid (

, fuming, 1.1 equiv) and -

Reaction: Add the mixed acid solution to the substrate dropwise over 30 minutes. Critical: Maintain temperature between 0–5°C .

-

Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][3] Look for the disappearance of the starting material (

) and appearance of the product ( -

Quench: Pour the reaction mixture slowly onto crushed ice (10x weight) with vigorous stirring. The product typically precipitates as a pale yellow solid.

-

Workup: Extract with Dichloromethane (DCM) (

). Wash combined organics with saturated -

Purification: If regioisomers are present (typically >90:10 para:ortho), recrystallize from Ethanol/Water or separate via silica gel chromatography.

Protocol B: Mild Bromination

Objective: Synthesis of 1-bromo-4-(difluoromethoxy)benzene. Advantage: Uses NBS to avoid handling elemental bromine and provides higher regioselectivity.

-

Dissolution: Dissolve (Difluoromethoxy)benzene (1.0 equiv) in Acetonitrile (MeCN, 0.5 M concentration) .

-

Reagent: Add N-Bromosuccinimide (NBS, 1.05 equiv) in a single portion.

-

Catalysis: Add Ammonium Acetate (

, 0.1 equiv) as a catalyst. This buffers the reaction and promotes electrophilic activation of NBS. -

Execution: Stir at Room Temperature (25°C) .

-

Note: If the ring is highly deactivated by other substituents, mild heating to 40°C may be required.

-

-

Completion: Reaction is usually complete within 2–4 hours.

-

Workup: Remove MeCN under reduced pressure. Resuspend residue in

or EtOAc. Filter off the succinimide byproduct. Wash filtrate with water and brine.

Strategic Application in Drug Design

The difluoromethoxy group is not merely a passive handle; it is an active design element.

The "Lipophilic Hydrogen Bond Donor"

Unlike

Metabolic Blocking

The C-H bond strength in

Figure 2: Decision workflow for substituting Methoxy with Difluoromethoxy in lead optimization.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarring | Reaction temperature too high; Acid concentration too strong. | Maintain T < 5°C. Dilute acid slightly or use mild nitrating agents (e.g., Acetyl nitrate). |

| Ortho/Para Mixture | Steric bulk of | Purify via recrystallization (para isomer usually has higher MP). Switch to bulkier electrophiles if possible. |

| Loss of | Hydrolysis under strong acidic/aqueous conditions. | Ensure anhydrous conditions during reaction. Quench rapidly and neutralize immediately. |

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

-

Zafrani, Y., et al. (2019). Difluoromethoxy- and Trifluoromethoxy-Groups: A Comparative Study of Their Physicochemical Properties. Journal of Medicinal Chemistry.

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hammett Substituent Constants for the Difluoromethoxy Group. Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

BenchChem Application Note. (2025). Nitration of Trifluoromethoxybenzene Derivatives: Protocols and Safety.

Sources

potential applications of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene in agrochemicals

This is an in-depth technical guide on 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene , a specialized fluorinated intermediate used in the synthesis of advanced agrochemical active ingredients.

Part 1: Executive Summary & Chemical Profile

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (CAS: 144510-65-6) is a high-value fluorinated building block. It serves as a critical precursor for 2-(difluoromethoxy)-5-methylaniline , a moiety increasingly utilized in the development of next-generation herbicides and fungicides.

The compound’s value lies in the difluoromethoxy (

Chemical Identity Table[2][3][4][5]

| Property | Specification |

| IUPAC Name | 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene |

| Common Synonyms | 2-Nitro-4-methyl-1-(difluoromethoxy)benzene; 4-Methyl-2-nitro-difluoromethyl phenyl ether |

| CAS Number | 144510-65-6 (Isomer specific) |

| Molecular Formula | |

| Molecular Weight | 203.14 g/mol |

| Physical State | Pale yellow crystalline solid or oil (depending on purity) |

| Key Functional Groups | Nitro ( |

Part 2: Synthetic Utility & Experimental Protocols

The synthesis of this compound typically proceeds via the difluoromethylation of 4-methyl-2-nitrophenol (2-nitro-p-cresol). This reaction is challenging due to the volatility of the difluoromethylating agent (often chlorodifluoromethane) and the competition between O-alkylation and hydrolysis.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the industrial route from 2-nitro-p-cresol to the target nitrobenzene and its subsequent reduction to the aniline intermediate.

Caption: Figure 1. Synthetic pathway for the production of the 2-(difluoromethoxy)-5-methylaniline scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene via Phase Transfer Catalysis (PTC).

Reagents:

-

4-Methyl-2-nitrophenol (1.0 eq)

-

Sodium Hydroxide (NaOH), 30% aqueous solution (3.0 eq)

-

Chlorodifluoromethane (

) gas -

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Solvent: Dioxane or Toluene/Water biphasic system

Procedure:

-

Preparation: Charge a pressure-rated reactor with 4-methyl-2-nitrophenol, TBAB, and the solvent system.

-

Basification: Add the 30% NaOH solution dropwise while stirring. The mixture will turn deep yellow/orange due to phenolate formation. Heat to 60–70°C.

-

Difluoromethylation: Introduce

gas into the headspace or via sparger. Maintain pressure at 2–3 bar. The reaction is exothermic; control temperature < 80°C to prevent hydrolysis of the reagent.-

Mechanistic Note: The reaction proceeds via the in situ generation of difluorocarbene (

) from

-

-

Monitoring: Monitor by HPLC or GC. The reaction is complete when the starting phenol is < 1%.

-

Workup: Cool to room temperature. Vent excess gas. Separate the organic phase. Extract the aqueous phase with ethyl acetate.[2] Combine organics, wash with brine, and dry over

. -

Purification: Concentrate under reduced pressure. The crude product can be recrystallized from ethanol/water or distilled under high vacuum if an oil.

Self-Validating Check:

-

1H NMR (CDCl3): Look for the characteristic triplet of the

proton at

Part 3: Agrochemical Applications & Mode of Action[1][9][10]

The primary application of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene is as a precursor to 2-(difluoromethoxy)-5-methylaniline . This aniline is a "privileged structure" in the design of Protoporphyrinogen Oxidase (PPO) Inhibitors (Herbicides) and Succinate Dehydrogenase Inhibitors (SDHI) (Fungicides).

The "Fluorine Effect" in Agrochemical Design

The difluoromethoxy group provides specific advantages over non-fluorinated analogs:

-

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the position resistant to Cytochrome P450-mediated oxidative dealkylation. This extends the half-life of the active ingredient within the plant or pest [2].

-

Lipophilicity Modulation: The

group is less lipophilic than -

Hydrogen Bond Acidity: Unlike

, the

Mode of Action Diagram (PPO Inhibition)

The following diagram hypothesizes the interaction of a herbicide derived from this intermediate within the PPO binding pocket.

Caption: Figure 2. Role of the difluoromethoxy moiety in enhancing PPO inhibitor efficacy.

Specific Application Classes[11][12]

-

PPO Inhibiting Herbicides: The aniline derivative is coupled with heterocyclic scaffolds (e.g., uracils, triazolinones) to form contact herbicides. The difluoromethoxy group mimics the propargyl or alkoxy groups found in older PPO inhibitors (like flumioxazin) but with enhanced stability.

-

Fungicides: In carboxamide fungicides, the aniline is coupled with pyrazole-4-carboxylic acids. The steric bulk of the

group ortho to the amide bond forces the molecule into a twisted conformation, which is often critical for fitting into the ubiquinone binding site of Complex II (SDH) [4].

Part 4: Safety & Handling

Warning: Nitroaromatic compounds and alkylating agents pose significant risks.

-

Explosion Hazard: While less sensitive than polynitro compounds, mono-nitro compounds can decompose violently at high temperatures. Ensure reaction temperatures do not exceed the onset of decomposition (DSC analysis recommended).

-

Toxicity: Fluorinated anilines (downstream product) are potential hemotoxic agents (methemoglobinemia). Handle with full PPE (gloves, respirator).

-

Reactivity: The difluoromethylation step involves difluorocarbene , a highly reactive intermediate. Ensure adequate venting and scrubbing of excess Freon-22.

References

-

Zafrani, Y., et al. (2017). "Difluoromethylation of Phenols and Thiophenols." Journal of Organic Chemistry. Link

-

Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem. Link

-

Erickson, J. A., et al. (2020). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Medicinal Chemistry. Link

-

Fujita, S., et al. (2008). "Design and Synthesis of Novel SDHI Fungicides." Journal of Pesticide Science. Link

Sources

Safety and Handling of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

This technical guide provides a comprehensive safety and handling framework for 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene , a specialized fluorinated intermediate often used in the synthesis of bioactive compounds (e.g., kinase inhibitors, agrochemicals).[1]

A Senior Scientist’s Technical Guide to Process Safety & Risk Mitigation

Executive Technical Summary

Compound Identity:

-

IUPAC Name: 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene[1]

-

Alternative Names: 2-Nitro-4-methyl-1-(difluoromethoxy)benzene; 4-Methyl-2-nitrophenyl difluoromethyl ether.[1]

-

Structural Class: Fluorinated Nitroarene.[1]

-

CAS Number: Note: While specific CAS entries exist for the non-methylated analog (1544-86-1), this specific methyl-derivative is often treated as a custom intermediate.[1] Protocols below are calibrated to the high-hazard profile of the nitro-fluoro ether class.

Core Hazard Profile: This compound combines the thermal instability of nitroarenes with the lipophilicity of fluorinated ethers.[1] It presents a dual risk:

-

Energetic Potential: The ortho-nitro group relative to the ether linkage creates a push-pull electronic system susceptible to runaway decomposition at elevated temperatures.[1]

-

Toxicological Potency: High potential for rapid absorption through skin (lipophilic tail) leading to methemoglobinemia (nitro-reduction).[1]

Physicochemical & Hazard Characterization

Data below represents a consensus profile derived from structural analogs (e.g., 1-(difluoromethoxy)-4-nitrobenzene) to ensure conservative safety margins.

| Property | Value / Characteristic | Safety Implication |

| Physical State | Pale yellow crystalline solid or viscous oil (low MP).[1] | Dust explosion risk (if solid) or difficult decontamination (if oil).[1] |

| Melting Point | Est. 35–50 °C (Analog dependent).[1] | May melt during handling; requires temperature-controlled storage.[1] |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, Toluene. | Bioaccumulation risk. Readily crosses dermal barriers.[1] |

| Thermal Stability | Onset of decomposition >180 °C (DSC est.).[1] | Do not distill without DSC validation. Potential for shock sensitivity.[1] |

| Reactivity | Stable to weak acids; labile to strong bases/nucleophiles.[1] | Avoid uncontrolled contact with strong caustic solutions (exothermic hydrolysis).[1] |

GHS Hazard Classification (Inferred)

-

Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful).[1]

-

Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Methemoglobin).[1]

-

Aquatic Toxicity: Chronic Category 2.[1]

Synthesis & Reaction Safety: The "Gas-Liquid" Interface

The most common synthesis involves the alkylation of 4-methyl-2-nitrophenol with chlorodifluoromethane (Freon-22) in the presence of a base.[1] This reaction is high-risk due to the use of pressurized gas and exothermic deprotonation.[1]

Critical Workflow: Difluoromethylation Protocol

Rationale: This protocol minimizes the accumulation of unreacted gas and controls the exotherm.

Step 1: Reagent Preparation

-

Reagents: 4-Methyl-2-nitrophenol (1.0 eq), KOH (2.5 eq), Acetonitrile (ACN) or DMF/Water mix.[1]

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) – Essential for phase transfer if using aqueous base.

Step 2: The "Self-Validating" Reaction Setup

-

Charge the phenol, solvent, and catalyst into a pressure reactor (autoclave) or heavy-walled glass vessel rated for 5 bar.[1]

-

Inert the system with N₂ (3 cycles) to remove oxygen (prevents oxidative side reactions).

-

Heat the mixture to 60–70 °C. Causality: Higher temps increase reaction rate but degrade the nitro-compound; do not exceed 90 °C.[1]

-

Feed Chlorodifluoromethane gas slowly.

Step 3: Quench & Isolation

-

Cool to <20 °C before venting excess gas.[1]

-

Vent into a scrubber (NaOH solution) to neutralize acidic byproducts/HF traces.[1]

-

Extract with Toluene. Why Toluene? It separates well from the aqueous nitrophenolate byproducts.[1]

Visualization: Synthesis Safety Logic

The following diagram illustrates the decision logic for the difluoromethylation process to prevent thermal runaway.

Figure 1: Process safety logic for the difluoromethylation reaction. Note the critical decision node at the pressure monitoring stage.[1]

Handling, Storage, and PPE Strategy

Hierarchy of Controls

-

Engineering (Primary):

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving required.[1] Inner: Nitrile (4 mil).[1] Outer: Laminate/Barrier (e.g., Silver Shield) or thick Nitrile (8 mil). Reasoning: Fluorinated ethers can permeate standard latex rapidly.

-

Respiratory: If handling powder/dust, use N95/P3. If heating, use a full-face respirator with ABEK (Organic/Acid/Ammonia) cartridges due to potential HF or NOx evolution.[1]

-

Storage Protocols

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Light: Amber glass or foil-wrapped containers. Nitro compounds are photodegradable.[1]

-

Segregation: Store away from reducing agents (hydrazine, hydrides) and strong bases .

Emergency Response & First Aid

Standard First Aid is insufficient due to the methemoglobinemia risk.

| Scenario | Immediate Action | Mechanistic Rationale |

| Skin Contact | 1. Drench with water (15 min).2.[1][4][5] Apply PEG-400 or soap.3.[1] Monitor for cyanosis (blue lips).[1] | Lipophilic nitro-compounds resist water wash.[1] PEG solubilizes the ether tail.[1] Cyanosis indicates blood oxygen transport failure.[1] |

| Inhalation | 1. Move to fresh air.2. Administer 100% Oxygen.3. Transport to ER. | Inhalation bypasses first-pass metabolism, leading to rapid systemic toxicity.[1] |

| Spill (Liquid) | 1. Evacuate area.2. Cover with Vermiculite (inert).3.[1] Do NOT use sawdust.[1] | Sawdust + Nitro compounds = Fire hazard (oxidizer-fuel mix).[1] |

| Fire | Use CO₂ or Dry Chemical .[1] Avoid water jet. | Water may spread the immiscible burning oil.[1] Combustion releases HF (Hydrofluoric Acid) – requires full SCBA.[1] |

Emergency Decision Workflow

Figure 2: Medical response workflow focusing on the specific treatment for nitro-induced methemoglobinemia.[1][5]

Waste Disposal & Environmental Compliance

-

Classification: Hazardous Waste (Toxic, potentially Reactive).

-

Destruction Method: High-temperature incineration (>1000 °C) with a scrubber for HF capture.[1]

-

Prohibition: Never dispose of down the drain. The fluorinated tail makes it persistent in aquatic environments.[1]

References

-

National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Nitrobenzene Derivatives Safety Profile.[1] (General hazard class grounding).[1] Link

-

Sigma-Aldrich. Safety Data Sheet: 1-(Difluoromethoxy)-4-nitrobenzene (Analog).[1] (Primary source for physicochemical estimation).[1] Link

-

Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry. (Source for synthesis conditions and stability of OCHF2 group). Link

-

Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[1] (Source for Nitro/Base incompatibility). Link

-

ECHA (European Chemicals Agency). Registration Dossier: Fluorinated Nitrobenzenes.[1] (Toxicological data grounding). Link

Sources

Technical Guide: CAS 144510-65-6

The following technical guide details the structural identity, synthesis, and pharmaceutical application of CAS 144510-65-6 , a critical intermediate in the manufacturing of the novel antiviral agent Ensitrelvir (Xocova) .

4-(Difluoromethoxy)-1-methyl-2-nitrobenzene: Structural Analysis & Synthetic Application in Antiviral Therapeutics

Executive Summary

CAS 144510-65-6 , systematically named 4-(difluoromethoxy)-1-methyl-2-nitrobenzene , is a fluorinated aromatic building block essential for the synthesis of Ensitrelvir (S-217622) , a SARS-CoV-2 3CL protease inhibitor. Its structural core—a toluene scaffold functionalized with a nitro group and a lipophilic difluoromethoxy ether—serves as the precursor to the aniline moiety required for the final drug assembly. This guide provides a comprehensive analysis of its nomenclature, synthesis, and role in modern drug development.

Chemical Identity & Nomenclature[1][2][3]

The IUPAC naming logic follows the priority rules where the benzene ring is the parent structure, though the toluene derivative name is widely accepted in industrial contexts.

| Attribute | Detail |

| CAS Registry Number | 144510-65-6 |

| Preferred IUPAC Name | 4-(Difluoromethoxy)-1-methyl-2-nitrobenzene |

| Alternative Name | 4-(Difluoromethoxy)-2-nitrotoluene |

| Molecular Formula | C₈H₇F₂NO₃ |

| Molecular Weight | 203.14 g/mol |

| SMILES | CC1=C(C=C(C=C1)OC(F)F)[O-] |

| Key Functional Groups | Nitro (-NO₂), Difluoromethoxy (-OCHF₂), Methyl (-CH₃) |

Structural Logic (Graphviz Visualization)

The following diagram illustrates the connectivity and functional group positioning.

Caption: Structural connectivity of CAS 144510-65-6 showing substituent locants on the benzene core.

Synthetic Pathway & Methodology

The synthesis of CAS 144510-65-6 typically proceeds via the difluoromethylation of 4-methyl-3-nitrophenol (also known as 4-hydroxy-2-nitrotoluene). This reaction introduces the fluorinated ether motif, a critical feature for metabolic stability and lipophilicity in the final drug candidate.

Step 1: Difluoromethylation (Synthesis of CAS 144510-65-6)

This step involves the nucleophilic attack of the phenoxide ion on a difluorocarbene source (often generated in situ).

-

Starting Material: 4-Methyl-3-nitrophenol (CAS 2042-14-0)

-

Reagents: Sodium chlorodifluoroacetate (or Chlorodifluoromethane/Freon-22), K₂CO₃ (base), DMF (solvent).

-

Mechanism: Generation of difluorocarbene (:CF₂) followed by O-insertion.

Protocol:

-

Charge a reaction vessel with 4-methyl-3-nitrophenol (1.0 eq) and DMF.

-

Add Potassium Carbonate (1.5 eq) and heat to 60°C to generate the phenoxide.

-

Slowly add Sodium Chlorodifluoroacetate (1.2 eq) or bubble Chlorodifluoromethane gas while maintaining temperature at 70-80°C.

-

Monitor by HPLC for consumption of starting phenol.

-

Workup: Dilute with water, extract with ethyl acetate, and concentrate to yield the crude nitro ether (CAS 144510-65-6).

Step 2: Reduction to Aniline (Downstream Processing)

The nitro group is reduced to an amine to generate 4-(difluoromethoxy)-2-methylaniline (CAS 39211-57-9), the active nucleophile used in the Ensitrelvir coupling step.

-

Reagents: H₂ (gas), Pd/C (catalyst), Methanol.

-

Reaction: Hydrogenation.

Caption: Synthetic lineage from phenol precursor to Ensitrelvir via CAS 144510-65-6.

Pharmaceutical Application: Ensitrelvir (Xocova)

CAS 144510-65-6 is the direct precursor to the "Right-Hand Side" (RHS) fragment of Ensitrelvir , a non-covalent, non-peptidic SARS-CoV-2 3CL protease inhibitor.

-

Role in Drug: The 4-difluoromethoxy-2-methylphenyl moiety occupies the S1' subsite of the 3CL protease enzyme.

-

Structure-Activity Relationship (SAR):

-

Difluoromethoxy Group: Acts as a hydrogen bond acceptor and improves metabolic stability compared to a methoxy group.

-

2-Methyl Group: Induces a twist in the biaryl conformation, locking the molecule into a bioactive conformation that fits the protease pocket.

-

Coupling Reaction: The aniline derived from CAS 144510-65-6 reacts with a chlorotriazine or similar heterocyclic core to form the final inhibitor structure.

Analytical Characterization

For quality control (QC) of CAS 144510-65-6, the following specifications are standard.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Pale yellow to yellow oil or low-melting solid |

| Identification | ¹H-NMR (CDCl₃) | δ 7.8 (d, 1H), 7.3 (d, 1H), 7.1 (dd, 1H), 6.5 (t, 1H, -OCHF₂), 2.6 (s, 3H, -CH₃) |

| Purity | HPLC (UV 254 nm) | ≥ 98.0% |

| Impurity A | HPLC | 4-Methyl-3-nitrophenol (Starting Material) < 0.5% |

| Water Content | Karl Fischer | < 0.5% |

Key NMR Feature: The difluoromethoxy proton appears as a characteristic triplet at approximately 6.50 ppm with a large geminal coupling constant (J ≈ 73 Hz), distinguishing it from non-fluorinated impurities.

Safety & Handling

-

Hazards: As a nitroaromatic compound, CAS 144510-65-6 is potentially toxic and may possess explosive properties upon heating or shock, although the difluoromethoxy group mitigates some shock sensitivity compared to polynitro compounds.

-

Reactivity: Incompatible with strong reducing agents (hydrazine, hydrides) which may cause uncontrolled reduction of the nitro group.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidative degradation.

References

-

Unoh, Y., et al. (2022). "Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19." Journal of Medicinal Chemistry, 65(9), 6499–6512.

- Shionogi & Co., Ltd. (2022). "Process for producing triazine derivative." World Intellectual Property Organization Patent WO2022/045307.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 19086762, 4-(Difluoromethoxy)-1-methyl-2-nitrobenzene."

Methodological & Application

experimental protocol for the synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

An In-depth Guide to the Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene

Authored by: A Senior Application Scientist

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Chemistry

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated functional groups, the difluoromethoxy (-OCHF₂) group has garnered significant attention. Its unique electronic properties and ability to act as a bioisostere for other functional groups, such as hydroxyl or thiol moieties, make it a valuable tool for modulating the physicochemical properties of a molecule.[1] The difluoromethoxy group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets by participating in hydrogen bonding.[1][2]

1-(Difluoromethoxy)-4-methyl-2-nitrobenzene is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the nitro group provides a reactive handle for further chemical transformations, such as reduction to an amine, which can then be used to construct heterocyclic systems. This guide provides a detailed, field-proven experimental protocol for the synthesis of this valuable intermediate, grounded in established chemical principles.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene begins with the commercially available starting material, 4-methyl-2-nitrophenol. The synthesis proceeds in two key stages:

-

Formation of the Phenoxide: The acidic proton of the hydroxyl group on 4-methyl-2-nitrophenol is removed by a base to form the corresponding phenoxide salt. This step is crucial as the resulting phenoxide is a much more potent nucleophile than the starting phenol.

-

Nucleophilic Attack on a Difluorocarbene Source: The phenoxide then undergoes a nucleophilic attack on a difluoromethylating agent. A common and effective method involves the use of chlorodifluoromethane (CHClF₂) gas.

This approach is favored due to the ready availability of the starting material and the generally high yields achieved in the difluoromethoxylation of phenols.

Visualizing the Workflow

Caption: Synthetic workflow for 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene.

Materials and Equipment

| Reagents and Solvents | Equipment |

| 4-methyl-2-nitrophenol | High-pressure reaction vessel (autoclave) |

| Sodium Hydroxide (NaOH) | Magnetic stirrer with heating mantle |

| Chlorodifluoromethane (CHClF₂) | Gas inlet tube |

| Dioxane (optional, as a co-solvent) | Thermocouple |

| Ethyl acetate (for extraction) | Pressure gauge |

| Saturated sodium bicarbonate solution | Separatory funnel |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous magnesium sulfate (MgSO₄) | Standard laboratory glassware |

| Deionized water |

Detailed Experimental Protocol

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydroxide is a strong, inexpensive base that readily deprotonates the phenol to form the highly nucleophilic phenoxide.

-

Solvent System: While the reaction can be performed in a biphasic aqueous system, the use of a co-solvent like dioxane can improve the solubility of the organic starting material and facilitate the reaction.[3] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also be employed to enhance the reaction rate in a biphasic system.[3][4]

-

Difluoromethylating Agent: Chlorodifluoromethane is a commonly used reagent for this transformation. It serves as a precursor to difluorocarbene, the electrophilic species that is trapped by the phenoxide.[5]

-

Reaction Conditions: The reaction is conducted under elevated temperature and pressure to ensure a sufficient concentration of the gaseous chlorodifluoromethane in the reaction mixture and to overcome the activation energy of the reaction.

Step-by-Step Procedure:

-

Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, a gas inlet tube, a thermocouple, and a pressure gauge, combine 4-methyl-2-nitrophenol (1 equivalent), sodium hydroxide (1.1 equivalents), and deionized water. If using a co-solvent, a mixture of water and dioxane can be used.[3]

-

Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-methyl-2-nitrophenoxide salt.

-

Difluoromethoxylation: Seal the reaction vessel and begin vigorous stirring. Heat the mixture to 80-100°C.[3][4] Once the target temperature is reached, introduce chlorodifluoromethane gas into the vessel, maintaining a pressure of 2-5 bar.

-

Reaction Monitoring: Continue the reaction under these conditions for 4-24 hours.[3] The progress of the reaction can be monitored by taking small aliquots (after safely venting and cooling the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess chlorodifluoromethane in a well-ventilated fume hood.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and brine. This removes any unreacted starting material and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.[6][7]

-

Chlorodifluoromethane: This is a pressurized gas and should be handled with care. Ensure that all fittings and tubing are secure to prevent leaks.

-

High-Pressure Reactions: The use of a high-pressure reactor requires proper training. Ensure the reactor is rated for the intended pressure and temperature and is equipped with a pressure relief valve.

-

Corrosive Reagents: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Characterization

The final product, 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, is expected to have the following properties:

| Property | Value |

| Molecular Formula | C₈H₇F₂NO₃[8] |

| Molecular Weight | 203.14 g/mol [8] |

| Appearance | Expected to be a light yellow solid or oil |

Further characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and materials science. The strategic introduction of the difluoromethoxy group via this method opens avenues for the development of novel molecules with enhanced properties.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications.

- ChemicalBook. (2025, July 5). 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE - Chemical Safety Data Sheet MSDS / SDS.

- Juhua Group Corp. (2004). Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 1-(Difluoromethoxy)-4-nitrobenzene.

- PrepChem.com. (n.d.). Synthesis of 1,2-Bis-(Difluoromethoxy)-4-nitro-benzene.

- BenchChem. (2025, December). Application Notes and Protocols for the Large-Scale Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine.

- Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols.

- Juhua Group Corp. (2002). Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Guidechem. (n.d.). 4-Difluoromethoxy-1-methyl-2-nitro-benzene 144510-65-6 wiki.

- Chem-Impex. (n.d.). 4-(Difluorometoxi)nitrobenceno.

- Key Organics. (2017, December 1). Safety Data Sheet.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- Al-Mokadem, F., et al. (2019). Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie International Edition, 58(40), 14261-14265.

- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene.

- Wyeth Research. (n.d.). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate.

-

Champagne, P. A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7493-7554. Retrieved from [Link]

- PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene.

- Bayer AG. (1983). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.

- Al-Hamdani, Y. A. J., & Al-Hashimi, A. S. (2015). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Journal of Environmental Science and Technology, 8(3), 128-138.

- Organic Syntheses. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.

- Chemistry Stack Exchange. (2015, March 1). What will be the major product on chlorination of m-nitrophenol?.

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 4. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Page loading... [guidechem.com]

Application Note: Step-by-Step O-Difluoromethylation of 4-Methyl-2-Nitrophenol

Executive Summary

This guide details the synthesis of 1-(difluoromethoxy)-4-methyl-2-nitrobenzene via the O-difluoromethylation of 4-methyl-2-nitrophenol . The difluoromethoxy moiety (

While traditional methods utilize ozone-depleting chlorodifluoromethane gas (Freon-22), this protocol prioritizes a solid-state reagent approach using Sodium Chlorodifluoroacetate (SCDA) . This method offers superior safety, stoichiometry control, and reproducibility for bench-scale to pilot-scale applications.

Strategic Analysis & Chemistry

Substrate Challenges

The substrate, 4-methyl-2-nitrophenol , presents a specific electronic challenge:

-